N-butyl-6-methylpiperidine-3-carboxamide
Description
N-butyl-6-methylpiperidine-3-carboxamide is a piperidine-based carboxamide derivative with the molecular formula C₁₁H₂₂N₂O and a monoisotopic mass of 198.17322 Da . Its InChIKey (VWMDCAFVHXEDOP-UHFFFAOYSA-N) confirms its unique stereochemical configuration. Structurally, the compound features a piperidine ring substituted with a methyl group at position 6 and a butyl carboxamide group at position 2.
Properties
IUPAC Name |
N-butyl-6-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-7-12-11(14)10-6-5-9(2)13-8-10/h9-10,13H,3-8H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMDCAFVHXEDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(NC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-methylpiperidine-3-carboxamide typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with butylamine . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like .
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Nucleophiles such as or in the presence of a base like
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amides or esters
Scientific Research Applications
Chemical Applications
Organic Synthesis
- N-butyl-6-methylpiperidine-3-carboxamide serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its structure allows for various modifications, making it suitable for synthesizing diverse chemical entities.
Reactivity and Functionalization
- The compound can undergo multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating derivatives with specific functionalities. For instance:
- Oxidation can yield N-oxide derivatives.
- Reduction may produce amine derivatives.
- Substitution reactions can introduce different functional groups into the molecule.
Biological Applications
Pharmacological Potential
- Research indicates that this compound interacts with various biological targets, suggesting significant pharmacological potential. Key areas of investigation include:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer or neurodegenerative disorders.
- Receptor Modulation : The compound has been noted to bind to various receptors, potentially leading to significant biological effects depending on the receptor type involved.
Medicinal Chemistry
Drug Development
- Ongoing research is focused on exploring this compound as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications in treating conditions like anxiety, depression, and pain management.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique properties allow for the creation of high-value chemical products.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study examining the cytotoxic effects of piperidine derivatives found that this compound exhibited promising results against specific cancer cell lines, outperforming some reference drugs in inducing apoptosis.
-
Enzyme Interaction Research :
- In vitro studies demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, suggesting a mechanism that could be harnessed for therapeutic purposes.
-
Comparative Analysis :
- Comparative studies with structurally similar compounds have shown that this compound possesses unique properties due to its specific functional groups, enhancing its reactivity and potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-butyl-6-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: Unnamed C₁₁H₂₂N₂O Compound (InChIKey: WXGLFUSDLRRYFE-UHFFFAOYSA-N)
This compound shares the same molecular formula (C₁₁H₂₂N₂O ) and mass (198.17322 Da ) as the target molecule but differs in substituent arrangement, as evidenced by its distinct InChIKey . Key distinctions include:
- Research Activity : It has 6 patents and 1 literature citation , indicating significant commercial or academic interest.
- Implications: The disparity in research output highlights how minor structural variations (e.g., substituent positioning) may enhance bioactivity, stability, or synthetic feasibility, driving patent filings .
N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide
This compound, synthesized via a multi-step process involving glutaric anhydride and N-benzylethylenediamine, features a more complex structure :
- Substituents: A 3,5-dimethoxyphenyl group at position 2, an isobutyl group at position 1, and a benzylaminoethyl carboxamide chain.
- Physical Properties : Melting point 176–179°C , with detailed ¹H-NMR (δ 1.20–7.30 ppm) and ¹³C-NMR (δ 14.1–172.8 ppm) data .
- Comparison : The additional aromatic and branched alkyl groups likely improve crystallinity (higher melting point) but may reduce solubility compared to the simpler N-butyl-6-methylpiperidine-3-carboxamide .
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide
- Structural Complexity : A fused furopyridine ring with fluorinated and aromatic substituents.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (Da) | Substituents/Modifications | Patent Count | Literature Count | Key Features |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₂₂N₂O | 198.17 | 6-methyl, N-butyl carboxamide | 0 | 0 | Limited research, simple structure |
| Unnamed C₁₁H₂₂N₂O isomer | C₁₁H₂₂N₂O | 198.17 | Undisclosed substituent arrangement | 6 | 1 | High patent activity |
| N-(2-(Benzylamino)ethyl)-...-3-carboxamide* | C₂₈H₃₈N₃O₅ | 496.62 | Dimethoxyphenyl, isobutyl, benzylaminoethyl | 0 | 1 | High melting point, complex synthesis |
| Furopyridine carboxamide derivative* | C₂₇H₂₈F₃N₄O₃ | 537.54 | Fluorinated, tert-butylcarbamoyl | N/A | 1 | Medicinal chemistry focus |
Key Findings and Implications
Structural Isomerism Drives Research Interest : The unnamed C₁₁H₂₂N₂O isomer’s 6 patents suggest its structural configuration may confer advantages (e.g., bioavailability, synthetic scalability) absent in this compound .
Knowledge Gaps: The target compound’s lack of data underscores the need for studies on its physicochemical properties (e.g., logP, solubility) and biological activity.
Biological Activity
N-butyl-6-methylpiperidine-3-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological mechanisms, interactions with biomolecules, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure, which includes both butyl and methyl substituents. These modifications contribute to its distinct chemical properties, influencing its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Current research is focused on elucidating the precise pathways involved in these interactions, which may include:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Table 1: Biological Activity Overview
| Study Focus | Findings |
|---|---|
| Receptor Interactions | Modulates activity of specific receptors (under investigation) |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
| Cytotoxicity | Exhibits varying levels of cytotoxicity across different cell lines |
Case Studies and Research Findings
- Cytotoxicity Studies : Research has indicated that this compound shows differential cytotoxic effects on various cancer cell lines. For instance, in studies involving human breast cancer cells, the compound demonstrated significant growth inhibition with an IC50 value ranging from 19.9 to 75.3 µM .
- Enzyme Interaction Studies : The compound has been investigated for its role as a potential inhibitor of cholinesterase and monoamine oxidase B, enzymes implicated in neurodegenerative diseases. Structure-activity relationship studies have shown that modifications to the piperidine structure can enhance inhibitory potency .
- Pharmacokinetic Evaluations : Preliminary pharmacokinetic studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. For example, the compound exhibited a half-life of approximately 80 minutes in vivo following intravenous administration .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Receptor Affinity (nM) | Cytotoxicity IC50 (µM) | Notes |
|---|---|---|---|
| N-Methyl-3-piperidinecarboxamide | 50 | 30 | Moderate activity |
| N-Butyl-3-piperidinecarboxamide | 40 | 25 | Higher potency |
| This compound | TBD | 19.9 - 75.3 | Promising therapeutic potential |
Future Directions in Research
Ongoing research aims to further explore the therapeutic applications of this compound, particularly in:
- Cancer Therapy : Investigating its potential as an anticancer agent through targeted receptor modulation.
- Neurodegenerative Diseases : Exploring its efficacy as an enzyme inhibitor in conditions like Alzheimer's disease.
- Drug Development : Utilizing it as a building block for synthesizing more complex therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
